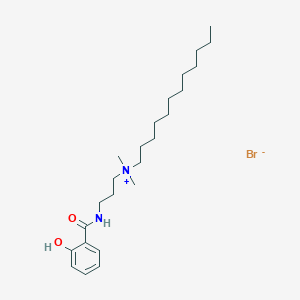
3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide is a quaternary ammonium compound known for its antimicrobial properties. It is a cationic surfactant with a long hydrophobic tail and a positively charged head, making it effective in disrupting microbial cell membranes. This compound is used in various applications, including disinfectants, antiseptics, and industrial cleaning agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide typically involves the quaternization of a tertiary amine with a halocarbon. The process begins with the reaction of dimethylamine with dodecyl bromide to form dimethyldodecylamine. This intermediate is then reacted with 3-chloropropyl salicylamide under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The reaction mixture is typically purified through crystallization or distillation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride or sodium iodide in acetone.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of corresponding quaternary ammonium salts with different halides.
Wissenschaftliche Forschungsanwendungen
3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential use as an antimicrobial agent in wound dressings and disinfectants.
Industry: Utilized in the formulation of industrial cleaning agents and disinfectants.
Wirkmechanismus
The antimicrobial activity of 3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide is primarily due to its ability to disrupt microbial cell membranes. The positively charged head group interacts with the negatively charged components of the microbial cell membrane, leading to membrane destabilization and cell lysis. This compound also interferes with essential cellular processes by binding to membrane proteins and enzymes, further contributing to its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Didodecyldimethylammonium bromide
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
Uniqueness
Compared to similar compounds, 3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide has a unique structure that combines the antimicrobial properties of quaternary ammonium compounds with the additional benefits of the salicylamide moiety. This combination enhances its effectiveness against a broader spectrum of microorganisms and provides additional functionalities such as anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
30596-55-5 |
|---|---|
Molekularformel |
C24H43BrN2O2 |
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
dodecyl-[3-[(2-hydroxybenzoyl)amino]propyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C24H42N2O2.BrH/c1-4-5-6-7-8-9-10-11-12-15-20-26(2,3)21-16-19-25-24(28)22-17-13-14-18-23(22)27;/h13-14,17-18H,4-12,15-16,19-21H2,1-3H3,(H-,25,27,28);1H |
InChI-Schlüssel |
WDCAKDYVFMNETR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=CC=C1O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


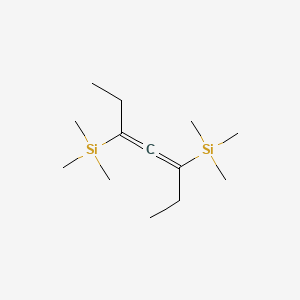
![1,3-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one](/img/structure/B13954851.png)
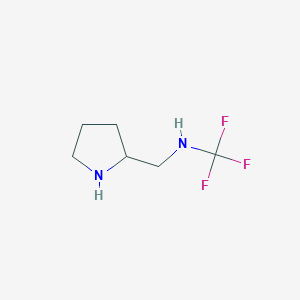
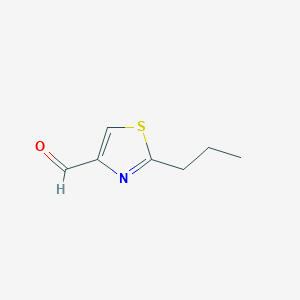


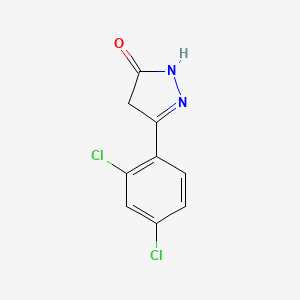
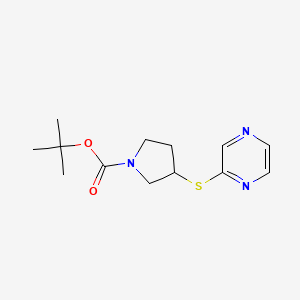
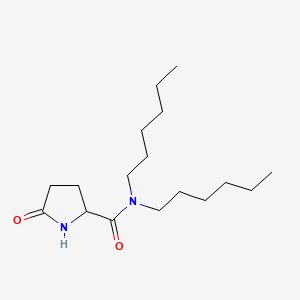
![1-[(Z)-1,2-Difluorovinyl]Cyclopentanol](/img/structure/B13954900.png)
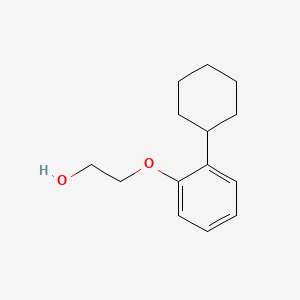

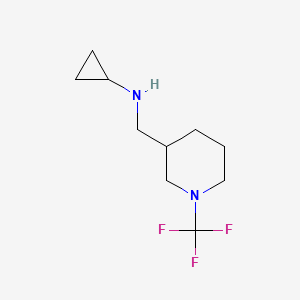
![1,3,3-Trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;perchlorate](/img/structure/B13954936.png)
